![molecular formula C9H5NOS B12579051 Furo[3,2-f]benzothiazole(9CI) CAS No. 297182-28-6](/img/structure/B12579051.png)
Furo[3,2-f]benzothiazole(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-f]benzothiazole(9CI) is a heterocyclic compound with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol . It consists of a fused ring system containing both furan and benzothiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with furan-2-carboxaldehyde, followed by cyclization to form the desired product . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of Furo[3,2-f]benzothiazole(9CI) may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Furo[3,2-f]benzothiazole(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting various analytes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of Furo[3,2-f]benzothiazole(9CI) involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the furan ring.
Thiazole: Contains only the thiazole ring without the benzene or furan components.
Uniqueness
Furo[3,2-f]benzothiazole(9CI) is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
297182-28-6 |
|---|---|
Molecular Formula |
C9H5NOS |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
furo[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H |
InChI Key |
JQXJLCLLFPPUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



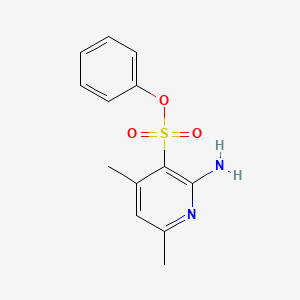
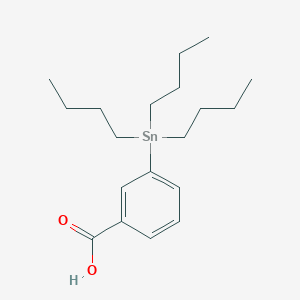
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
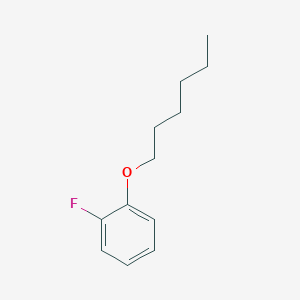
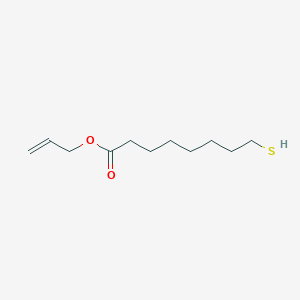



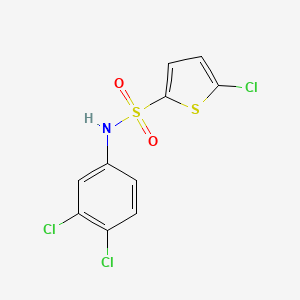
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
